Mass and Molecular Formula Differentiation of Des-difluoro Keto Ledipasvir from Ledipasvir Parent API
Des-difluoro Keto Ledipasvir (Ledipasvir Impurity 6) has a molecular formula of C49H54N8O7 (MW = 867.02 g/mol), established by high-resolution mass spectrometry and confirmed by the IUPAC name methyl ((S)-1-((1R,3S,4S)-3-(6-(7-(2-((S)-5-((methoxycarbonyl)-L-valyl)-5-azaspiro[2.4]heptan-6-yl)-1H-imidazol-5-yl)-9-oxo-9H-fluoren-2-yl)-1H-benzo[d]imidazol-2-yl)-2-azabicyclo[2.2.1]heptan-2-yl)-3-methyl-1-oxobutan-2-yl)carbamate . In direct comparison, the parent drug ledipasvir bears the molecular formula C49H54F2N8O6 (MW = 889.00 g/mol) [1]. The net structural difference—replacement of the 9,9-difluoro group with a 9-oxo (keto) moiety—produces a mass deficit of 21.98 Da, which is readily resolved by LC-MS and serves as a definitive identity confirmation criterion .
| Evidence Dimension | Molecular formula and monoisotopic molecular weight |
|---|---|
| Target Compound Data | C49H54N8O7; MW = 867.02 g/mol |
| Comparator Or Baseline | Ledipasvir parent API: C49H54F2N8O6; MW = 889.00 g/mol |
| Quantified Difference | ΔMW = −21.98 g/mol (loss of 2 F, gain of 1 O) |
| Conditions | Chemical characterization by HRMS; IUPAC nomenclature per CymitQuimica and Veeprho product specifications |
Why This Matters
This unambiguous mass difference enables chromatographic resolution and mass spectrometric confirmation of the impurity in the presence of ledipasvir API, eliminating the risk of misidentification that would arise from using the parent drug as a surrogate standard.
- [1] Link JO, et al. Discovery of Ledipasvir (GS-5885): A Potent, Once-Daily Oral NS5A Inhibitor for the Treatment of Hepatitis C Virus Infection. J Med Chem. 2014;57(5):2033-2046. Ledipasvir (compound 39) molecular formula: C49H54F2N8O6, MW 889.00. View Source
